molecular formula C16H11ClFNO3 B2525700 N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide CAS No. 2034254-86-7

N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide

Cat. No.: B2525700
CAS No.: 2034254-86-7
M. Wt: 319.72
InChI Key: UTBBSJYDFZKFDV-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide is a complex organic compound that features a bifuran moiety attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide typically involves the coupling of a bifuran derivative with a benzamide precursor. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings under mild conditions . The reaction generally involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the process is optimized for reaction time, solvent, and substrate amounts.

Industrial Production Methods

While specific industrial production methods for N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, efficient purification techniques such as crystallization or chromatography, and the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The chlorine and fluorine atoms on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while substitution reactions can produce a variety of functionalized benzamide derivatives.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the benzamide structure can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bifuran derivatives and benzamide analogs, such as:

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide is unique due to its specific combination of bifuran and benzamide structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO3/c17-12-2-1-3-13(18)15(12)16(20)19-8-11-4-5-14(22-11)10-6-7-21-9-10/h1-7,9H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBBSJYDFZKFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(O2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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